molecular formula C38H42BrClN4S2 B14280904 (2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide

(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide

Cat. No.: B14280904
M. Wt: 734.3 g/mol
InChI Key: HUBPOMNALOJCTP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including isothiocyanate, indolium, and chloro substituents, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide typically involves multi-step organic reactions. The process begins with the preparation of the indolium core, followed by the introduction of the isothiocyanate and chloro groups through nucleophilic substitution and electrophilic addition reactions. The final step involves the formation of the bromide salt to stabilize the compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient and scalable synthesis. Purification techniques like recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indolium core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the double bonds and the indolium core, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols, and electrophiles like alkyl halides, are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce dihydroindole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s isothiocyanate groups are known for their ability to react with proteins and other biomolecules, making it useful in studying protein interactions and labeling.

Medicine

The compound has potential applications in medicine, particularly in drug development. Its ability to interact with biological targets makes it a candidate for designing new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the development of dyes, pigments, and other specialty chemicals due to its chromophoric properties.

Mechanism of Action

The mechanism by which (2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide exerts its effects involves interactions with molecular targets such as proteins and nucleic acids. The isothiocyanate groups can form covalent bonds with amino acids in proteins, leading to changes in protein function and activity. The indolium core can interact with nucleic acids, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;chloride
  • (2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;iodide

Uniqueness

The uniqueness of (2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide lies in its specific combination of functional groups and the resulting chemical properties. The presence of both isothiocyanate and indolium groups allows for unique reactivity and interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C38H42BrClN4S2

Molecular Weight

734.3 g/mol

IUPAC Name

(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide

InChI

InChI=1S/C38H42ClN4S2.BrH/c1-37(2)30-14-5-7-16-32(30)42(24-10-22-40-26-44)34(37)20-18-28-12-9-13-29(36(28)39)19-21-35-38(3,4)31-15-6-8-17-33(31)43(35)25-11-23-41-27-45;/h5-8,14-21H,9-13,22-25H2,1-4H3;1H/q+1;/p-1

InChI Key

HUBPOMNALOJCTP-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C\C=C/4\C(C5=CC=CC=C5N4CCCN=C=S)(C)C)/CCC3)Cl)CCCN=C=S)C.[Br-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCN=C=S)(C)C)CCC3)Cl)CCCN=C=S)C.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.